1-methyl-1H-pyrazole-5-carbohydrazide

Overview

Description

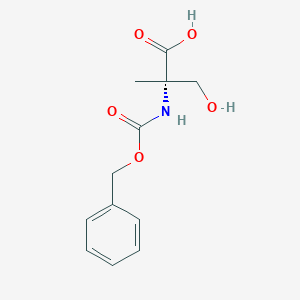

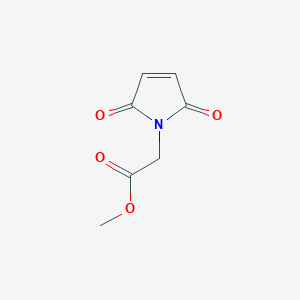

1-Methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide and its derivatives has been the subject of several studies . For instance, one study reported the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which were evaluated for their inhibitory activities against both expressions of Prostate-Specific Antigen (PSA) and growth of PCa cell lines .Molecular Structure Analysis

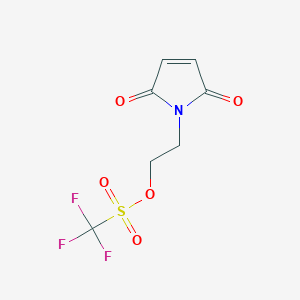

The molecular structure of 1-methyl-1H-pyrazole-5-carbohydrazide can be represented by the InChI code1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) . Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-5-carbohydrazide is a solid substance . It has a molecular weight of 140.14 g/mol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole-containing compounds have been used as anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic agents . For example, celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

- Xia et al., prepared 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide and screened for antitumor activity. The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .

- Pyrazoles are also used in agrochemistry . For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide is produced as an insecticidal compound .

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry and Organometallic Chemistry

- Pyrazole biomolecules have been used in the design and discovery of cancer therapeutics . For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide has been prepared and screened for antitumor activity . The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .

- Another study found that a 1-methyl-1H-pyrazole-5-carboxamide derivative was able to completely block PSA expression at 10μM, and showed prominent antiproliferative activity in both the LNCaP cell line (GI50 = 7.73μM) and PC-3 cell line (GI50 = 7.07μM) .

- Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown potent anti-parasitic activity . Compounds were identified that inhibited the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies while displaying strong selectivity toward the parasite when tested in vitro against the human MCF10A cell line .

Cancer Therapeutics

Anti-parasitic Applications

Green Synthesis

- Pyrazole biomolecules have been used in the design and discovery of cancer therapeutics . For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide has been prepared and screened for antitumor activity . The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .

- Another study found that a 1-methyl-1H-pyrazole-5-carboxamide derivative was able to completely block PSA expression at 10μM, and showed prominent antiproliferative activity in both the LNCaP cell line (GI50 = 7.73μM) and PC-3 cell line (GI50 = 7.07μM) .

- Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown potent anti-parasitic activity . Compounds were identified that inhibited the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies while displaying strong selectivity toward the parasite when tested in vitro against the human MCF10A cell line .

Cancer Therapeutics

Anti-parasitic Applications

Green Synthesis

Safety And Hazards

The compound is classified under the GHS07 hazard class and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 1-methyl-1H-pyrazole-5-carbohydrazide are not explicitly stated in the available literature, pyrazole derivatives in general are the subject of ongoing research due to their wide range of biological activities . This suggests that there is potential for further exploration and development of 1-methyl-1H-pyrazole-5-carbohydrazide and its derivatives in the field of medicinal chemistry.

properties

IUPAC Name |

2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWFAOHNVSOWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427261 | |

| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

197079-02-0 | |

| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)

![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)